5-Chloro-2-fluorobenzylamine
Overview
Description
5-Chloro-2-fluorobenzylamine: is an organic compound with the molecular formula C₇H₇ClFN . It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 5th and 2nd positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluorobenzylamine typically involves the following steps:
Nitration: The starting material, 2-fluorotoluene, undergoes nitration to form 5-chloro-2-fluoronitrobenzene.
Reduction: The nitro group in 5-chloro-2-fluoronitrobenzene is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Amination: The final step involves the conversion of the intermediate to this compound through amination reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-fluorobenzylamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: 5-Chloro-2-fluorobenzaldehyde or 5-Chloro-2-fluorobenzoic acid.
Reduction: Various amine derivatives.
Substitution: Compounds with different substituents replacing chlorine or fluorine.
Scientific Research Applications
Chemistry: 5-Chloro-2-fluorobenzylamine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drugs targeting specific biological pathways. It may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering .
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluorobenzylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- 4-Chloro-2-fluorobenzylamine
- 3-Chloro-2-fluorobenzylamine
- 2-Chloro-5-fluorobenzylamine
Comparison: 5-Chloro-2-fluorobenzylamine is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to its similar compounds. For instance, the electronic effects of the substituents can vary, affecting the compound’s overall properties and applications .
Properties
IUPAC Name |
(5-chloro-2-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLBLJKULFDOTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378597 | |
Record name | 5-Chloro-2-fluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261723-26-6 | |
Record name | 5-Chloro-2-fluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-fluorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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